L-Tartaric acid

Catalog No.
S1486974
CAS No.
133-37-9
M.F
C4H6O6
C4H6O6
COOH(CHOH)2COOH
M. Wt
150.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tartaric acid

CAS Number

133-37-9

Product Name

L-Tartaric acid

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C4H6O6
C4H6O6
COOH(CHOH)2COOH

Molecular Weight

150.09 g/mol

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1

InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-N

SMILES

Array

solubility

582 mg/mL at 20 °C
Solubility in water, g/l at 20Â °C: 1400 (very soluble)
soluble in water and alcohol; 1 gm in 0.8 ml water
1 g in 3 ml 95% alcohol (in ethanol)

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

The exact mass of the compound Tartaric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g dissolves in 162 ml water, in 16 ml boiling water, in 8820 ml alcohol; readily sol in diluted mineral acids; sol in soln of alkalies or borax; in water approx 0.4% @ 10 °c to 6% @ 100 °csolubility in water, g/100ml at 20 °c: 20.6soluble in water and alcohol; 1 gm in 0.8 ml water1 g in 3 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133735. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. It belongs to the ontological category of tetraric acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

L-Tartaric acid (CAS 133-37-9) is a naturally occurring, chiral alpha-hydroxy-dicarboxylic acid widely procured for its dual functionality as a highly efficient chiral resolving agent and a robust chelating acidulant. Unlike its synthetic racemic counterpart, the L-(+) enantiomer exhibits a high aqueous solubility of approximately 1.33 kg/L at 20 °C and a distinct melting point range of 169–172 °C [1]. In commercial applications, it is heavily relied upon to form stable diastereomeric salts for the separation of racemic active pharmaceutical ingredients (APIs), to modulate the compressibility and reaction kinetics of effervescent formulations, and to form stable dimeric complexes with transition metals in alkaline finishing baths [2]. Its natural abundance also makes it a cost-effective, high-purity stereocenter source for asymmetric synthesis.

Procurement substitution of L-tartaric acid with the cheaper DL-tartaric acid (racemate) fundamentally fails in chiral resolution workflows, as the racemic mixture cannot selectively crystallize a single enantiomer from a racemic API mixture [1]. Furthermore, in formulation and process scale-up, DL-tartaric acid introduces severe solubility bottlenecks; it is nearly six times less soluble in water (0.21 kg/L) than the L-isomer (1.33 kg/L) and possesses a significantly higher melting point (206 °C), which alters thermal processing profiles [2]. Substituting L-tartaric acid with achiral alternatives like citric or malic acid in effervescent tablets or metal chelation also fails to replicate its performance; citric acid alone often yields sticky, unprocessable granules, while malic acid lacks the ability to form the highly stable dimeric metal complexes required to prevent precipitation in high-pH electroplating baths[1].

Aqueous Solubility and Thermal Processability

L-tartaric acid demonstrates vastly superior aqueous solubility compared to its racemic counterpart, DL-tartaric acid, which is critical for high-concentration liquid formulations and crystallization recovery. At 20 °C, L-tartaric acid achieves a solubility of 1.33 kg/L, whereas DL-tartaric acid is limited to 0.21 kg/L[1]. Additionally, the L-isomer melts at 169–172 °C, compared to the 206 °C melting point of the racemate [2].

Evidence DimensionAqueous solubility and melting point
Target Compound Data1.33 kg/L solubility; 169–172 °C melting point
Comparator Or BaselineDL-tartaric acid (0.21 kg/L solubility; 206 °C melting point)
Quantified Difference>6x higher aqueous solubility and ~35 °C lower melting point
ConditionsAqueous solution at 20 °C; standard atmospheric pressure

Ensures rapid dissolution in effervescent products and prevents premature precipitation in concentrated chemical processing.

Chiral Resolution Efficacy for Pharmaceutical Intermediates

In the classical chiral resolution of racemic amines (e.g., praziquantel amine or amlodipine), L-tartaric acid acts as a highly selective resolving agent. By forming diastereomeric salts, L-tartaric acid can achieve an enantiomeric excess (ee) of >98% for the target enantiomer after crystallization and liberation[1]. DL-tartaric acid, being a racemic mixture itself, yields 0% ee and is entirely non-functional for this application, while D-tartaric acid resolves the opposite enantiomer and is typically more expensive to procure [1].

Evidence DimensionEnantiomeric excess (ee) in chiral resolution
Target Compound Data>98% ee (highly selective diastereomeric salt formation)
Comparator Or BaselineDL-tartaric acid (0% ee, non-functional)
Quantified DifferenceComplete restoration of optical purity vs. total failure to resolve
ConditionsDiastereomeric crystallization from racemic amine mixtures

Mandatory for the production of enantiopure APIs where the racemate cannot be used due to regulatory or biological activity constraints.

Effervescent Formulation Mechanics and Compressibility

In tablet manufacturing, using citric acid as the sole acidulant often results in sticky granules that adhere to tablet presses and cannot be compressed efficiently. The strategic incorporation of L-tartaric acid resolves this hygroscopic stickiness, yielding easily crushable and compressible granules [1]. Furthermore, L-tartaric acid requires exactly 2 moles of sodium bicarbonate for neutralization, compared to 3 moles for citric acid, allowing formulators to precisely tune the effervescent reaction kinetics and tablet mass [1].

Evidence DimensionGranule compressibility and stoichiometric neutralization
Target Compound DataL-tartaric acid (non-sticky granules, 1:2 acid:base molar ratio)
Comparator Or BaselineCitric acid alone (sticky/uncompressible granules, 1:3 acid:base molar ratio)
Quantified DifferenceElimination of press-sticking and 33% reduction in required base per mole of acid
ConditionsDry/wet granulation for effervescent tablet pressing

Prevents manufacturing downtime caused by sticky formulations and optimizes the physical integrity of effervescent tablets.

Copper (II) Chelation Stability in Alkaline Environments

For metal finishing and wastewater treatment, L-tartaric acid forms highly stable dimeric complexes with Cu(II) ions, such as Cu2Tar2(OH)2. At high pH (8.0–11.0), 100% of the copper ions remain bound in these soluble tartrate complexes [1]. In contrast, L-malic acid forms weaker monomeric complexes, leading to the precipitation of copper(II) hydroxide at pH 11.0 [1].

Evidence DimensionCopper(II) complexation stability at high pH
Target Compound Data100% Cu(II) bound in soluble dimeric complexes at pH 11.0
Comparator Or BaselineL-malic acid (precipitates as copper hydroxide at pH 11.0)
Quantified DifferenceComplete solubility maintenance vs. total precipitation at pH 11
ConditionsAqueous Cu(II) solutions titrated to pH 8.0–11.0

Critical for maintaining clear, precipitate-free alkaline copper plating baths and effective heavy metal wastewater remediation.

Chiral Resolution of Active Pharmaceutical Ingredients

L-tartaric acid is the definitive choice for resolving racemic amine intermediates (such as praziquantel or amlodipine precursors) into enantiopure compounds, owing to its ability to form highly selective, easily crystallizable diastereomeric salts [1].

Effervescent Tablet and Excipient Manufacturing

Selected over pure citric acid formulations to prevent granule stickiness during tablet pressing. Its specific 1:2 molar neutralization ratio with sodium bicarbonate allows for optimized tablet size and controlled carbon dioxide release [2].

Alkaline Copper Plating and Metal Finishing

Exploited for its capacity to form stable dimeric Cu(II) complexes at high pH levels (up to pH 11.0), preventing the precipitation of metal hydroxides that would otherwise occur if weaker chelators like malic acid were used[3].

High-Concentration Liquid Acidulants

Preferred in food, beverage, and cosmetic formulations requiring high aqueous solubility (up to 1.33 kg/L), where the use of DL-tartaric acid would lead to premature crystallization and product instability [4].

Physical Description

Dry Powder; Other Solid
Dry Powder
Colourless or translucent crystalline solid or white crystalline powder
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS]
Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS]
Solid
WHITE CRYSTALLINE POWDER.
colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste

Color/Form

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER
SLIGHTLY OPAQUE CRYSTALS

XLogP3

-1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

150.01643791 Da

Monoisotopic Mass

150.01643791 Da

Flash Point

210Â °C c.c.

Heavy Atom Count

10

Taste

PLEASANT ACIDULOUS TASTE

Density

Relative density (water = 1): 1.79

LogP

-0.76 (calculated)

Melting Point

Between 168 °C and 170 °C
169 °C
206Â °C

UNII

4J4Z8788N8
W4888I119H

Related CAS

132517-61-4

GHS Hazard Statements

Aggregated GHS information provided by 630 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 50 of 630 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 580 of 630 companies with hazard statement code(s):;
H315 (29.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (53.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (46.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tartaric Acid is primarily indicated in conditions like Antiscorbutic, Antiseptic.
Stress incontinence, female

Pharmacology

Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.

Vapor Pressure

0.00000015 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

133-37-9
87-69-4
868-14-4
1114-14-3
526-83-0

Absorption Distribution and Excretion

Oral or parenteral doses of monosodium 14C-L(+)-tartrate (400 mg/kg) are rapidly excreted by rats and a proportion completely metabolized to CO2. The oral dose was well-absorbed.
Only about 15-20% of consumed tartaric acid is secreted in the urine unchanged.

Metabolism Metabolites

Most tartarate that is consumed by humans is metabolized by bacteria in the gastrointestinal tract , primarily in the large instestine.

Wikipedia

Tartaric acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> ACID; ANTIOXIDANT_SYNERGIST; EMULSIFIER; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

REACTION OF TARTARIC ACID, POTASSIUM SODIUM TARTRATE (ROCHELLE SALT), AND POTASSIUM SULFATE, FOLLOWED BY FILTRATION, PURIFICATION, PRECIPITATION, & DRYING
OBTAINED FROM SEDIMENTS IN MANUFACTURE OF WINE, KNOWN AS ARGOLS OR WINE LEES. SALT IS @ LEAST 99.5% PURE.
BY PURIFYING ARGOL OR TARTAR- SUBSTANCE DEPOSITED IN WINE CASKS DURING FERMENTATION OF GRAPE JUICE, WHICH SUBSTANCE CONSISTS OF ABOUT 80% POTASSIUM BITARTRATE.
FROM WINE LEES BY EXTRACTION WITH WATER & CRYSTALLIZATION.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Construction
Computer and Electronic Product Manufacturing
Cyclic Crude and Intermediate Manufacturing
All Other Chemical Product and Preparation Manufacturing
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-: ACTIVE
Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-: ACTIVE

Analytic Laboratory Methods

CREAM OF TARTAR DETERMINED BY TITRATION.

Dates

Last modified: 08-15-2023

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